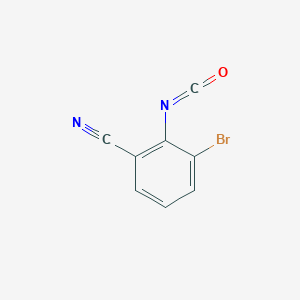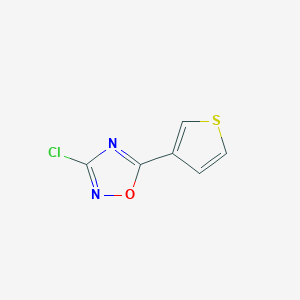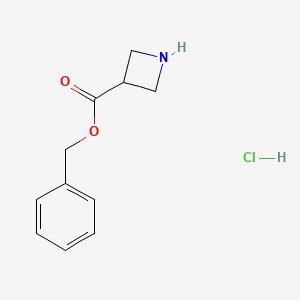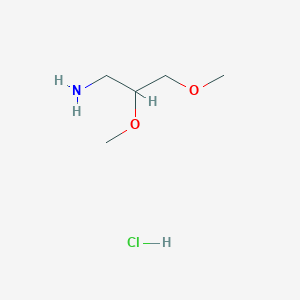
3-Bromo-2-isocyanatobenzonitrile
Vue d'ensemble
Description
3-Bromo-2-isocyanatobenzonitrile: is an organic compound with the molecular formula C8H3BrN2O . It is characterized by the presence of a bromine atom, an isocyanate group, and a nitrile group attached to a benzene ring. This compound is of interest due to its unique combination of functional groups, which makes it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isocyanatobenzonitrile typically involves the reaction of 3-Bromo-2-nitrobenzoic acid with thionyl chloride to form 3-Bromo-2-chlorobenzoic acid. This intermediate is then reacted with potassium cyanate to yield this compound. The reaction conditions generally require controlled temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, leading to the formation of urea derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form carbamates or ureas, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Addition Reactions: Alcohols or amines under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Urea Derivatives: Formed from nucleophilic substitution with amines.
Carbamates: Formed from addition reactions with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-isocyanatobenzonitrile is used as a building block in organic synthesis due to its reactivity and versatility. It is valuable in the construction of complex organic molecules and in the development of new synthetic methods.
Biology and Medicine: In medicinal chemistry, the compound can be used to synthesize pharmaceuticals. Its isocyanate group can react with amines to form urea derivatives, which are found in many drugs.
Industry: The compound is used in the synthesis of agrochemicals, such as pesticides and herbicides, which often contain urea derivatives. It is also used in material science for the production of polymers like polyurethane.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-isocyanatobenzonitrile involves its functional groups. The isocyanate group can react with nucleophiles, such as amines, to form stable urea derivatives. This reaction is facilitated by the electron-withdrawing effects of the bromine and nitrile groups, which increase the electrophilicity of the isocyanate group .
Comparaison Avec Des Composés Similaires
3-Bromo-2-nitrobenzonitrile: Similar structure but contains a nitro group instead of an isocyanate group.
3-Bromo-2-chlorobenzonitrile: Contains a chlorine atom instead of an isocyanate group.
3-Bromo-2-cyanophenylisocyanate: Similar structure but with a different arrangement of functional groups.
Uniqueness: 3-Bromo-2-isocyanatobenzonitrile is unique due to its combination of a bromine atom, an isocyanate group, and a nitrile group on a benzene ring. This combination provides a unique reactivity profile, making it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
3-bromo-2-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXKLLJMFMXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)










